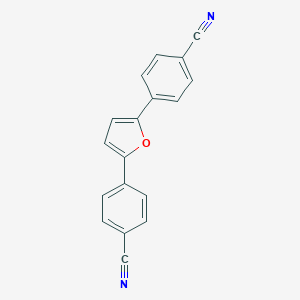

2,5-Bis(4-cyanophenyl)furan

Übersicht

Beschreibung

2,5-Bis(4-cyanophenyl)furan is a key intermediate in the synthesis of 2,5-bis-amidinoarylfurans . It is also a valuable probe of the minor groove of DNA . It is used in the preparation of antimicrobial agents for the treatment of Pneumocystis carinii infections .

Synthesis Analysis

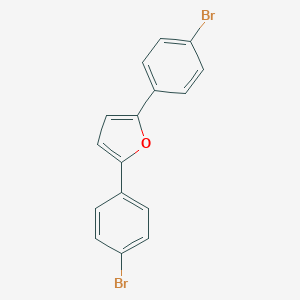

The synthesis of 2,5-Bis(4-cyanophenyl)furan has been reported in several papers . The key step of the synthesis is the preparation of a 1,4-diketone via the modified Stetter reaction of a 4-cyanophenyl Mannich base as a vinyl ketone precursor with 4-cyanobenzaldehyde . This synthesis involves just 3 steps and can be accomplished in 20% overall yield without the use of extraction or chromatography .Molecular Structure Analysis

The molecular structure of 2,5-Bis(4-cyanophenyl)furan is characterized by the presence of a furan ring substituted at the 2 and 5 positions with 4-cyanophenyl groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Bis(4-cyanophenyl)furan include the preparation of a 1,4-diketone via the modified Stetter reaction of a 4-cyanophenyl Mannich base as a vinyl ketone precursor with 4-cyanobenzaldehyde . Other reactions include acid-catalyzed cyclodehydration and saponification .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

- New Synthesis Approaches : 2,5-Bis(4-cyanophenyl)furan is a crucial intermediate in creating antimicrobial agents such as Furamidine and Pafuramidine. A new 3-step synthesis process involving a modified Stetter reaction has been developed, enhancing its production for large-scale antimicrobial applications (Suthiwangcharoen & Stephens, 2007).

- Synthesis for DNA Binding Probes : This compound is central in synthesizing 2,5-bis-amidinoarylfurans, which are significant for DNA minor groove binding studies. These compounds show potential as therapeutic agents due to their DNA interaction capabilities (Bajić, Kumar, & Boykin, 1996).

- Antimicrobial Agent Synthesis : Derivatives like diguanidino and diamidino 2,5-diarylfurans, synthesized from 2,5-Bis(4-cyanophenyl)furan, demonstrate significant antimicrobial activity, including against Mycobacterium tuberculosis and Candida albicans (Stephens et al., 2001).

Polymerization and Material Science

- Biobased Polyester Synthesis : 2,5-Bis(hydroxymethyl)furan, a derivative, is used in enzymatic polymerization with diacid ethyl esters to create novel biobased furan polyesters. These polyesters have applications in material science due to their unique molecular weights and physical properties (Jiang et al., 2014).

- Polymerization Reaction Mechanism : The polymerization of 2,5-bis(tetrahydrothiopheniomethyl)furan dichloride, a related compound, has been studied to understand the effects of aromatic resonance energy on polymerization, contributing to advancements in polymer science (Cho et al., 2000).

Medical Research

- Antiprotozoal Activity : Various derivatives of 2,5-Bis(4-cyanophenyl)furan have been synthesized and tested for antiprotozoal activity. Some derivatives exhibited significant activity against Trypanosoma rhodesiense, suggesting potential in treating protozoal infections (Das & Boykin, 1977).

- Drug Metabolism and Transport Studies : The compound has been used in studies to understand the transport mechanisms of antimicrobial agents across cell monolayers, enhancing the understanding of drug delivery and absorption in medical treatments (Zhou et al., 2002).

Additional Applications

- Color-Forming Applications : Derivatives of 2,5-Bis(4-cyanophenyl)furan have been synthesized for use in color-forming applications, indicating its potential in imaging and printing technologies (Katritzky et al., 1997).

- Biomass-Derived Chemicals : Studies involving the catalytic reduction of biomass-derived furanic compounds, including 2,5-bis(hydroxymethyl)furan, focus on converting these compounds into useful chemicals, highlighting its role in sustainable chemical production (Nakagawa, Tamura, & Tomishige, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for 2,5-Bis(4-cyanophenyl)furan could involve its use in the large-scale preparation of antimicrobial agents . It is also a key intermediate in the synthesis of Furamidine and Pafuramidine, which are currently in clinical trials for the treatment of African Sleeping sickness, malaria, and pneumocystis carinii pneumonia .

Eigenschaften

IUPAC Name |

4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFLSYUMYIPFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347555 | |

| Record name | 2,5-bis(4-cyanophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(4-cyanophenyl)furan | |

CAS RN |

55368-37-1 | |

| Record name | 2,5-bis(4-cyanophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,5-Bis(4-cyanophenyl)furan in pharmaceutical chemistry?

A1: 2,5-Bis(4-cyanophenyl)furan serves as a crucial intermediate in synthesizing 2,5-bis-amidinoarylfurans, including the antimicrobial agents Furamidine and Pafuramidine. [, ] These agents are of particular interest due to their potential therapeutic applications. []

Q2: Can you describe a novel synthetic route for 2,5-Bis(4-cyanophenyl)furan?

A2: A new three-step synthesis of 2,5-Bis(4-cyanophenyl)furan has been developed. [] The key step involves a modified Stetter reaction using a 4-cyanophenyl Mannich base (acting as a vinyl ketone precursor) and 4-cyanobenzaldehyde to produce a 1,4-diketone. This diketone is then further reacted to finally obtain 2,5-Bis(4-cyanophenyl)furan. This approach shows promise for large-scale production of the target compound and subsequent synthesis of Furamidine and Pafuramidine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)